[5-(methoxymethyl)furan-2-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
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Overview
Description
[5-(methoxymethyl)furan-2-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a furan ring, a triazole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(methoxymethyl)furan-2-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxymethyl Group: This step involves the alkylation of the furan ring using methoxymethyl chloride in the presence of a base such as sodium hydride.
Synthesis of the Triazole Moiety: The triazole ring is formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through the cyclization of appropriate precursors, often involving a reductive amination step.
Coupling Reactions: The final step involves coupling the furan, triazole, and pyrrolidine moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles and other reduced derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, [5-(methoxymethyl)furan-2-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole moiety is particularly useful in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of [5-(methoxymethyl)furan-2-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions, affecting enzyme activity and metabolic pathways. The furan ring can undergo redox reactions, influencing cellular redox states. The pyrrolidine ring can interact with protein receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
[5-(methoxymethyl)furan-2-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone: Unique due to its combination of furan, triazole, and pyrrolidine rings.
[5-(methoxymethyl)furan-2-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanol: Similar structure but with a hydroxyl group instead of a methanone group.
[5-(methoxymethyl)furan-2-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methane: Similar structure but with a methylene group instead of a methanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[5-(methoxymethyl)furan-2-yl]-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-20-10-12-4-5-13(21-12)14(19)18-7-2-3-11(18)9-17-8-6-15-16-17/h4-6,8,11H,2-3,7,9-10H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDXZCIOPFEUDB-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCCC2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=C(O1)C(=O)N2CCC[C@H]2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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